molecular formula C16H22N6O3 B2966858 N1-isopropyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013986-75-8

N1-isopropyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2966858
CAS No.: 1013986-75-8
M. Wt: 346.391
InChI Key: RMCXPFZKANEZBD-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of pyrazole derivatives, revealing their potential in various biological activities. A study by Titi et al. (2020) discusses the synthesis of pyrazole derivatives, their crystallographic analysis, and theoretical calculations to understand their geometric parameters and origin of biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar (2020) explored the antimicrobial and insecticidal potential of pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation. The compounds showed activity against Pseudococcidae insects and selected microorganisms, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Cytotoxicity and Antimicrobial Studies

Hassaneen et al. (2019) conducted cytotoxic and antimicrobial studies on pyrazolo[3,4-d]pyrimidine derivatives, showing promising antibacterial agents with high efficiency against specific cancer cell lines, underscoring their potential in cancer therapy (Hassaneen et al., 2019).

Novel Isoxazolines and Isoxazoles Synthesis

The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored by Rahmouni et al. (2014). This work contributes to the development of new compounds with potential biological activities (Rahmouni et al., 2014).

Selective Inhibitors for Cognitive Impairment Treatment

Li et al. (2016) discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1) for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidinone derivatives in central nervous system disorders (Li et al., 2016).

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-5-6-11-8-13(23)20-16(18-11)22-12(7-10(4)21-22)19-15(25)14(24)17-9(2)3/h7-9H,5-6H2,1-4H3,(H,17,24)(H,19,25)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCXPFZKANEZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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